molecular formula C10H12ClN3O3 B3364436 6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine CAS No. 1153383-94-8

6-chloro-3-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No. B3364436
M. Wt: 257.67 g/mol
InChI Key: UVZPMOKSQQFTKY-UHFFFAOYSA-N
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Patent
US08946257B2

Procedure details

To a suspension of 2,6-dichloro-3-nitropyridine (6 g, 31.1 mmol) in AcN (200 mL) at 0° C., TEA (9 mL, 62.2 mmol) and tetrahydro-2H-pyran-4-amine (3.15 g. 31.1 mmol) were added. The reaction mixture was stirred at 0° C. for 1.5 h. The reaction crude was tempered and stirred at room temperature for 18 h. The reaction mixture was evaporated under reduced pressure, dissolved in EtOAc, and washed thrice with saturated NaHCO3 aqueous solution. The combined organic phases were dried over MgSO4 and concentrated to dryness. The crude residue was cromategraphed on a silica gel flash system (ISCO Combiflash) using hexanes/TBME mixtures of increasing polarity as eluent to afford 5.23 g of the desired product (65% yield).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
AcN
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[O:12]1[CH2:17][CH2:16][CH:15]([NH2:18])[CH2:14][CH2:13]1>>[Cl:11][C:4]1[N:3]=[C:2]([NH:18][CH:15]2[CH2:16][CH2:17][O:12][CH2:13][CH2:14]2)[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
AcN
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
TEA
Quantity
9 mL
Type
reactant
Smiles
Name
Quantity
3.15 g
Type
reactant
Smiles
O1CCC(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction crude
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed thrice with saturated NaHCO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity as eluent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.